N-[(furan-2-yl)methyl]-4-[4-oxo-2-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]butanamide
Description
N-[(furan-2-yl)methyl]-4-[4-oxo-2-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]butanamide is a heterocyclic compound featuring:
- A 3,4-dihydroquinazolin-4-one core, a scaffold known for pharmacological relevance, including kinase inhibition and anticancer activity.
- A thioether linkage at position 2 of the quinazolinone, connecting to a [(1,3-thiazol-2-yl)carbamoyl]methyl group.
- A butanamide side chain at position 4, terminating in an N-(furan-2-ylmethyl) substituent.
This structure combines motifs associated with bioactivity: the quinazolinone core for target binding, the thiazole ring for metabolic stability, and the furan group for solubility modulation.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylquinazolin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S2/c28-18(24-13-15-5-4-11-31-15)8-3-10-27-20(30)16-6-1-2-7-17(16)25-22(27)33-14-19(29)26-21-23-9-12-32-21/h1-2,4-7,9,11-12H,3,8,10,13-14H2,(H,24,28)(H,23,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQOSHDZEZFULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=NC=CS3)CCCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
